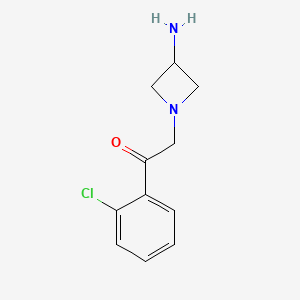

2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one

Descripción

2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one is a ketone derivative featuring a 2-chlorophenyl group and a 3-aminoazetidine moiety.

Propiedades

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)7-14-5-8(13)6-14/h1-4,8H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPTVFKWKSMQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one typically involves multiple steps, starting with the formation of the aminoazetidine ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:

Amination of Azetidine Derivatives: The azetidine ring is first synthesized and then aminated to introduce the amino group.

Chlorination: The chlorophenyl group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the chlorophenyl group.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Derivatives with different substituents at the amino group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with similar structures to 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one exhibit significant antimicrobial properties. The presence of the amino group and the chlorophenyl moiety may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various pathogens .

Anticancer Potential : Preliminary studies have suggested that derivatives of this compound could possess anticancer activity. The azetidine ring has been associated with the inhibition of tumor growth in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Pharmacological Applications

Central Nervous System Effects : The compound's structure suggests potential effects on the central nervous system (CNS). Compounds with similar amine functionalities have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Analgesic Properties : There is emerging evidence that suggests compounds like this compound may exhibit analgesic effects. This could be attributed to their ability to modulate pain pathways in the CNS, warranting further pharmacological studies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving azetidine derivatives and chlorinated phenyl compounds. Understanding its synthetic pathways allows researchers to create derivatives that may enhance its biological activity or reduce toxicity.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the substitution of a leaving group by an amine on a chlorinated phenyl compound. |

| Cyclization Reactions | Formation of the azetidine ring through cyclization of suitable precursors. |

Case Studies

Several studies have documented the applications and effects of compounds related to this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar azetidine compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups .

- Cancer Cell Line Research : In vitro studies on cancer cell lines treated with related compounds showed a reduction in cell viability, indicating potential as an anticancer agent .

- Neuropharmacological Investigations : Research into the neuroprotective effects of azetidine derivatives revealed promising results in animal models, suggesting mechanisms that warrant further exploration for therapeutic use in CNS disorders .

Mecanismo De Acción

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chlorophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological processes and lead to the desired outcomes in various applications.

Comparación Con Compuestos Similares

2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

- Structural Difference: Replaces the 3-amino group with a hydroxyl group on the azetidine ring.

- Properties : Molecular weight = 225.67 g/mol; purity ≥95% (CAS: 1342991-83-6) .

- Implications: The hydroxyl group may enhance hydrogen-bonding capacity but reduce basicity compared to the amino group. This could affect solubility and target interactions in biological systems.

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride

- Structural Difference: Substitutes the azetidine ring with a methylamino group.

- Properties: Molecular formula = C9H11Cl2NO; molar mass = 220.09574 g/mol .

- The hydrochloride salt improves aqueous solubility.

JWH 203 Regioisomers

- Structural Differences : Chlorine substitution varies on the phenyl group (ortho, meta, para). Example:

- Implications : Ortho substitution (as in the target compound) may enhance steric effects and electronic modulation, influencing receptor binding affinity. Regioisomers are critical for structure-activity relationship (SAR) studies in psychoactive compounds.

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

- Structural Difference : Uses a six-membered piperidine ring with a hydroxyl group.

- Properties : Molecular weight = 253.72 g/mol (CAS: 1156927-06-8); priced at $361/0.25g .

- Implications : The larger piperidine ring increases conformational flexibility compared to azetidine. The hydroxyl group may improve solubility but reduce membrane permeability.

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one

- Structural Difference : Features a sulfur-containing thiolane (tetrahydrothiophene) ring.

- Properties : Molecular weight = 240.75 g/mol; liquid at room temperature (CAS: 1536935-92-8) .

- Thiolane’s electron-rich nature may alter reactivity in nucleophilic environments.

Data Table: Key Comparative Metrics

Actividad Biológica

2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₁H₁₃ClN₂O, and it has a molecular weight of approximately 224.68 g/mol. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. The compound can be synthesized through the reaction of appropriate precursors, such as chloroacetyl derivatives and amines, under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts. Below is a summary of its biological properties based on recent studies:

Antimicrobial Activity

Studies have shown that derivatives of azetidine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.

Anti-inflammatory Effects

Research has indicated that azetidine derivatives can also possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Research Findings

Recent research has focused on the pharmacological potential of azetidine derivatives. The following findings highlight the relevance of this compound:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Toxicity Studies : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

- Pharmacokinetics : Studies suggest moderate bioavailability and metabolic stability, making it a candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.